

Technical Support Center: Radiolabeling of FAPI Derivatives

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Compound of Interest

Compound Name: FT-FAPI-12_9

Cat. No.: B15606664

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Disclaimer: The following technical guidance is based on established protocols for commonly studied Fibroblast Activation Protein Inhibitor (FAPI) derivatives, such as FAPI-04, FAPI-46, and FAPI-74. As "**FT-FAPI-12_9**" is not documented in the reviewed scientific literature, it is presumed to be a novel or proprietary compound. Researchers should adapt these general principles and protocols to the specific chemical properties of **FT-FAPI-12_9**.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters affecting the radiolabeling efficiency of FAPI tracers?

A1: Several parameters are critical for achieving high radiochemical yield (RCY) and radiochemical purity (RCP). For Gallium-68 (^{68}Ga) labeling, the most critical factors are the pH of the reaction mixture, the amount of precursor, reaction temperature, and time.^{[1][2]} For Fluorine-18 (^{18}F) labeling using the Aluminum Fluoride (^{18}F AlF) method, crucial parameters include maintaining a metal-free environment, the pH (typically around 4.0), the precursor-to-aluminum ratio, and the reaction temperature.^{[3][4]}

Q2: What is a typical precursor amount for ^{68}Ga and ^{18}F labeling of FAPI compounds?

A2: The optimal precursor amount can vary. For ^{68}Ga -FAPI-46, studies have evaluated amounts ranging from 1.5 μg to 50 μg .^[1] While lower amounts can be successful, using a standard amount of around 20-50 μg often provides more consistent and reliable labeling performance.^{[1][2]} For ^{18}F AlF labeling, precursor amounts are typically in the range of 20 μg to 150 μg .^{[3][4]} It is crucial to optimize this for your specific ligand and desired molar activity.

Q3: My radiochemical purity (RCP) is low. What are the common causes?

A3: Low RCP is often due to the presence of unbound radioisotope (e.g., free $^{68}\text{Ga}^{3+}$) or the formation of radioactive colloids (e.g., ^{68}Ga -colloids).^[2] This can result from suboptimal pH, the presence of metal ion impurities in reagents, or incomplete reaction. Post-labeling purification using a solid-phase extraction (SPE) cartridge, such as a C18 or SCX cartridge, is a standard and effective method to remove these impurities and improve RCP to over 95%.^{[2][5]}

Q4: Can I perform ^{68}Ga -labeling at room temperature?

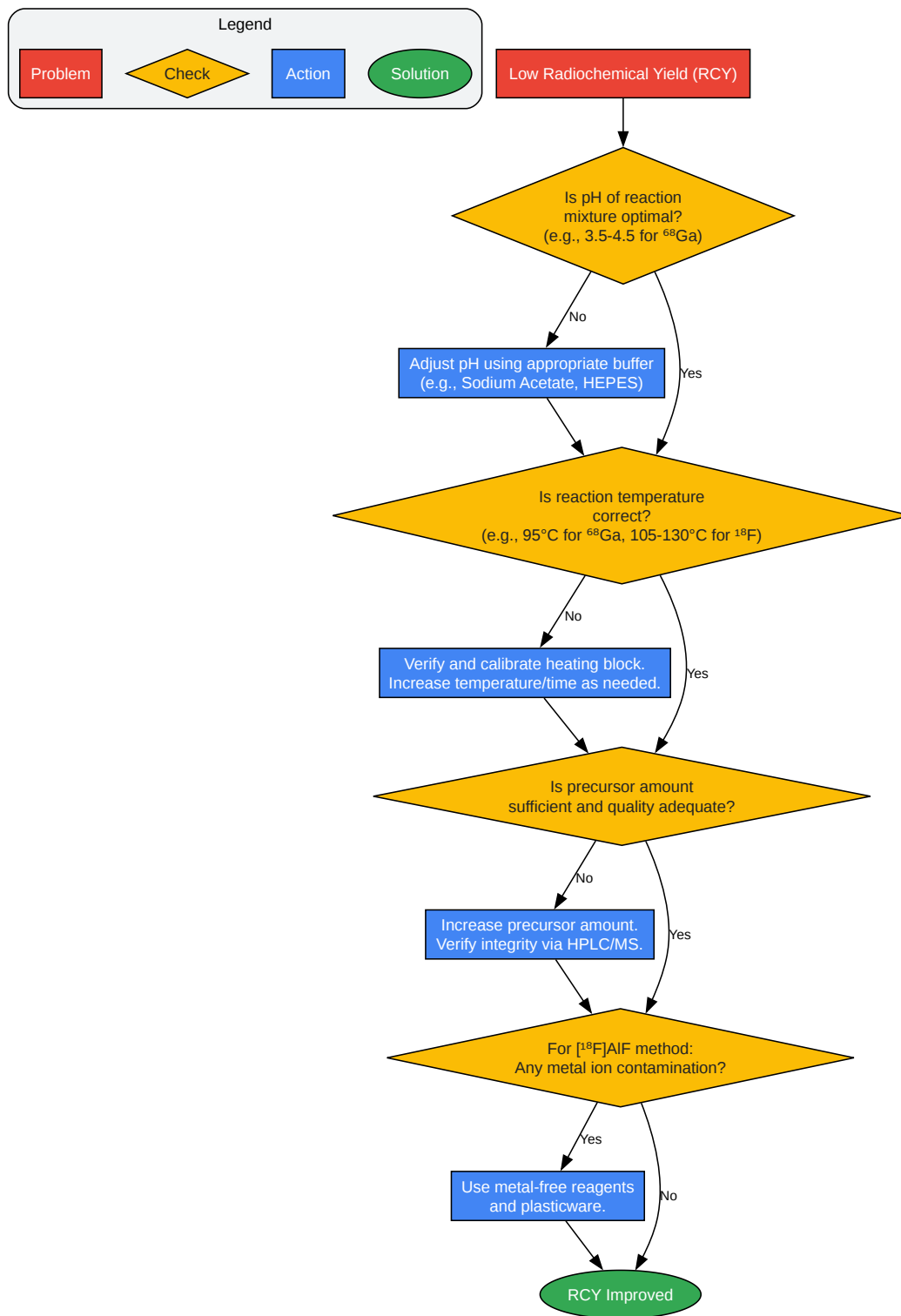
A4: Most standard protocols for ^{68}Ga -labeling of DOTA-conjugated FAPI tracers require heating at approximately 95°C for 5-10 minutes to ensure efficient chelation.^{[1][2]} However, some chelators, like NOTA, can allow for labeling with ^{68}Ga at room temperature, which could simplify the process.^[6] You must verify the specific chelator used in **FT-FAPI-12_9** to determine the appropriate temperature.

Troubleshooting Guide

This guide addresses common issues encountered during the radiolabeling of FAPI tracers.

Issue 1: Low Radiochemical Yield (RCY)

If your final product activity is lower than expected, consult the following decision tree and table.



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Caption: Troubleshooting workflow for low radiochemical yield.

Issue 2: Low Radiochemical Purity (RCP) Post-Labeling

If quality control (e.g., radio-TLC or radio-HPLC) shows significant impurities, consider the following.

- **Impurity Identity:** The primary impurities are typically free radioisotopes or radio-colloids.^[2]
- **Cause:** This often points to incomplete chelation of the radioisotope. The root causes overlap with those for low RCY, particularly suboptimal pH, which can favor colloid formation.
- **Solution:** Implement a post-labeling purification step. Passing the reaction mixture through a C18 Sep-Pak cartridge is a common and effective method. The radiolabeled FAPI tracer is retained on the cartridge, while more polar impurities like free ^{68}Ga are washed away. The final product is then eluted with an ethanol/water mixture.

Quantitative Data on Radiolabeling Parameters

The tables below summarize typical reaction conditions and outcomes for ^{68}Ga and ^{18}F labeled FAPI tracers from various studies. These should serve as a starting point for optimizing the labeling of **FT-FAPI-12_9**.

Table 1: Typical Parameters for ^{68}Ga -FAPI Labeling

FAPI Derivative	Precursor Amount (µg)	Buffer System	pH	Temperature (°C)	Time (min)	Radiochemical Yield (RCY %)	Reference
FAPI-46	50	Sodium Acetate	3.3 - 3.6	Ambient	-	>95% (Purity)	[5]
FAPI-46	1.5 - 9.0	Formulation Buffer	-	95	10	Variable	[1]
FAPI-46	50	Formulation Buffer	-	95	10	Good Performance	[1]
FAPI-46	10 - 50	HEPES	4.0 - 4.5	95	10	RCY decreased with lower precursor amount	[2]
FAP-2286	25	Sodium Acetate	-	-	4	>98% (Purity)	[7]

Table 2: Typical Parameters for [¹⁸F]AIF-FAPI Labeling

FAPI Derivative	Precursor Amount	Buffer System	pH	Temperature (°C)	Time (min)	Radiochemical Yield (RCY %)	Reference
NOTA-FAPI-04	150 µg	Acetate Buffer	4.0	130	8	26.4 ± 1.5	[4]
H ₃ RESCA-FAPI	20 µg	-	4.0	-	~20	92.4 ± 2.4	[3][8]
NOTA-P-FAPI	80 nmol	Sodium Acetate	3.9	105	15	32 ± 6	[9]
NOTA-FAPI-42	80 nmol	Sodium Acetate	3.9	105	15	28 ± 8	[9]
FAPI-42	62 nmol	Sodium Acetate	4.0	110	10	25 - 57	[10]

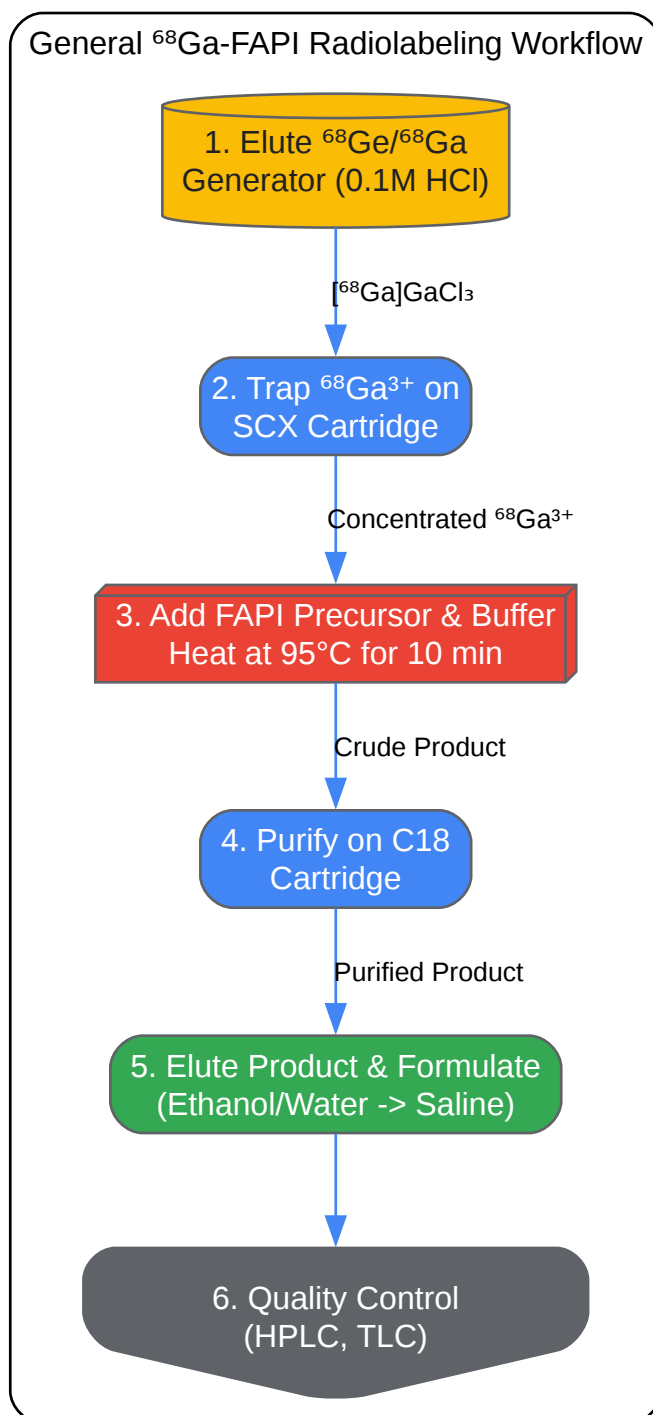
Note:
RCY can be reported as decay-corrected or non-decay-corrected, affecting the value.

Experimental Protocols

Protocol 1: General Method for Automated ⁶⁸Ga-Labeling of a DOTA-FAPI Derivative

This protocol is a composite based on automated synthesis methods.[2][11]

- Preparation: Pre-load a synthesis cassette with the necessary reagents, including the FAPI precursor (e.g., 20-50 μg dissolved in buffer), a reaction buffer (e.g., HEPES or Sodium Acetate), and solutions for cartridge purification.
- ^{68}Ga Elution: Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 0.1 M HCl.
- ^{68}Ga Trapping & Elution: The $^{68}\text{GaCl}_3$ eluate is passed through a cation exchange cartridge (e.g., SCX). The trapped ^{68}Ga is then eluted into the reaction vessel using a small volume of 5 M NaCl/HCl solution.[2]
- Labeling Reaction: The buffered FAPI precursor is added to the ^{68}Ga eluate in the reaction vessel. The mixture is heated at 95°C for 10 minutes.[1][2]
- Purification: The reaction mixture is cooled and passed through a C18 cartridge. The cartridge is washed with water to remove unreacted ^{68}Ga .
- Product Elution: The final [^{68}Ga]Ga-FAPI product is eluted from the C18 cartridge with 50% ethanol in water.
- Final Formulation: The eluate is passed through a sterile filter into the final product vial, diluted with saline for injection.
- Quality Control: Perform radio-TLC and radio-HPLC to determine radiochemical purity and identity.



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Caption: General workflow for ^{68}Ga -FAPI radiolabeling and purification.

Protocol 2: General Method for Automated [^{18}F]AlF-Labeling of a NOTA-FAPI Derivative

This protocol is a composite based on automated synthesis methods for [^{18}F]AlF labeling.^{[4][9]}

- ^{18}F Trapping: Transfer cyclotron-produced [^{18}F]Fluoride to the synthesis module and trap it on a pre-conditioned anion exchange cartridge (e.g., QMA).
- ^{18}F Elution: Elute the [^{18}F]Fluoride from the cartridge into the reaction vessel using a suitable eluent (e.g., saline or a buffer solution).
- Reagent Addition: Add the NOTA-FAPI precursor (e.g., 150 μg in anhydrous acetonitrile), an aluminum chloride solution (e.g., 10 μl of 1 mg/ml AlCl_3), and an acetate buffer (pH \approx 4.0) to the reaction vessel.^[4]
- Labeling Reaction: Heat the reaction mixture at 105-130°C for 8-15 minutes.^{[4][9]}
- Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 cartridge to trap the [^{18}F]AlF-NOTA-FAPI product.
- Product Elution & Formulation: Wash the cartridge with water, then elute the final product with an ethanol/water mixture. Pass the product through a sterile filter into the final product vial and dilute with saline.
- Quality Control: Analyze the final product for radiochemical purity, identity, pH, and sterility as required.

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